Regioisomeric Specificity: Only the 2-Boc-amino-5-fluoro-4-formyl Substitution Pattern Enables the Convergent Ceritinib Route
The target compound is the exclusive pyridine intermediate used in the convergent synthesis of ceritinib (LDK378) as described in patent CN106854200A. The 2-Boc-amino group undergoes selective deprotection and subsequent coupling with the pyrimidine core, while the 4-formyl group enables reductive amination with the piperidine fragment [1]. The alternative regioisomer, tert-butyl N-(5-fluoro-2-formylpyridin-4-yl)carbamate (CAS not available but structurally distinct), places the aldehyde at the 2-position and the protected amine at the 4-position. This regiochemical inversion would direct coupling to the wrong site on the pyridine, yielding a regioisomeric impurity rather than the desired ceritinib scaffold. No head-to-head yield data are publicly available for this specific pair; however, the patent explicitly identifies the 2-amino-4-formyl pattern as essential for the convergent route [1].
| Evidence Dimension | Regiochemical suitability for ceritinib synthesis |
|---|---|
| Target Compound Data | 2-Boc-amino-5-fluoro-4-formyl (correct orientation for API assembly) |
| Comparator Or Baseline | 4-Boc-amino-5-fluoro-2-formyl isomer (would produce mis-coupled byproducts) |
| Quantified Difference | Not directly quantified; structural necessity established by patent route design |
| Conditions | Synthetic route as disclosed in CN106854200A |
Why This Matters
Procuring the correct regioisomer eliminates the risk of generating an unusable, regioisomeric byproduct that would require additional purification steps and reduce overall yield.
- [1] Liu, X.; Hong, H.; Chen, X. The preparation method of Ceritinib and its intermediate. CN106854200A, 2017. View Source
